Triarsenic phosphide
Description
Triarsenic phosphide (As₃P) is an inorganic compound composed of arsenic and phosphorus in a 3:1 molar ratio. It is characterized by a pyramidal C₃v symmetry configuration, where the phosphorus atom occupies the apex, bonded to three arsenic atoms in a trigonal planar arrangement . This geometry is analogous to certain defect structures in silicon, such as nitrogen-vacancy (VN) defects, which exhibit similar symmetry due to comparable mass ratios between constituent atoms (e.g., N–Si vs. P–As) .
Properties
CAS No. |
12512-11-7 |
|---|---|
Molecular Formula |
As3P |
Molecular Weight |
255.7385 g/mol |
IUPAC Name |
1-phospha-2,3,4-triarsatricyclo[1.1.0.02,4]butane |
InChI |
InChI=1S/As3P/c1-2-3(1)4(1)2 |
InChI Key |
SKSVDWQDWLVMRA-UHFFFAOYSA-N |
Canonical SMILES |
P12[As]3[As]1[As]23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triarsenic phosphide can be synthesized through the direct combination of elemental arsenic and phosphorus. The reaction typically occurs in a sealed silica ampoule to prevent the escape of volatile components. The mixture is heated to high temperatures, around 1000°C, to facilitate the reaction. The resulting product is then purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful handling of arsenic and phosphorus due to their toxic nature. The reaction is conducted in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Triarsenic phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or metal hydrides. These reactions are usually carried out under controlled conditions to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce arsenic oxides and phosphorus oxides, while reduction can yield elemental arsenic and phosphorus.
Scientific Research Applications
Triarsenic phosphide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other arsenic and phosphorus compounds. Its unique properties make it valuable in various chemical reactions and processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the study of arsenic’s effects on living organisms.
Medicine: this compound is being investigated for its potential therapeutic applications, including its use in cancer treatment. Arsenic compounds have shown promise in treating certain types of cancer, and this compound is being studied for similar purposes.
Industry: It is used in the production of semiconductors and other electronic materials. Its unique electrical properties make it valuable in the development of advanced electronic devices.
Mechanism of Action
The mechanism of action of triarsenic phosphide involves its interaction with molecular targets and pathways in biological systems. It can induce apoptosis (programmed cell death) in cancer cells by disrupting cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes critical for cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences and similarities between triarsenic phosphide and related phosphides:
Table 1: Structural and Chemical Properties of Selected Phosphides
*Mass ratio calculated as (atomic mass of X)/(atomic mass of Y).
Key Comparisons:
Structural Symmetry :
- As₃P’s C₃v symmetry distinguishes it from cubic or zinc blende structures seen in ionic phosphides like Sr₃P₂ or GaP. This geometry is more akin to molecular clusters or defect sites in crystals .
- In contrast, Sr₃P₂ adopts a cubic structure typical of ionic metal phosphides, where Sr²⁺ ions are interspersed with P³⁻ ions .
Mass Ratios and Bonding :
- The P/As mass ratio in As₃P (~0.24) is closer to the N/Si ratio in VN defects (~0.21), suggesting similar vibrational or electronic properties in defect engineering .
- Ionic phosphides like Sr₃P₂ exhibit higher mass ratios (P/Sr ≈ 0.64), reflecting stronger ionic bonding and distinct material properties .
In contrast, GaP and Sr₃P₂ are more thermally stable, enabling their use in high-temperature applications .
Applications: While GaP and Sr₃P₂ have established roles in optoelectronics and pyrotechnics, respectively, As₃P’s applications remain speculative.
Biological Activity
Triarsenic phosphide (As₃P) is a compound that has garnered attention due to its unique biological activity and potential applications in various fields, including toxicology and biochemistry. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is an organoarsenic compound characterized by its three arsenic atoms bonded to a phosphorus atom. Its chemical structure allows it to participate in various biochemical interactions, particularly in relation to cellular metabolism and enzymatic activities.
The biological activity of this compound is primarily linked to its ability to interfere with normal cellular functions. Research indicates that it can act as an inhibitor of key enzymatic processes, potentially leading to toxic effects in biological systems. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : this compound can inhibit enzymes that are crucial for metabolic pathways, leading to disruptions in energy production and cellular respiration.
- Oxidative Stress Induction : The compound may induce oxidative stress, resulting in cellular damage and apoptosis (programmed cell death).
- Interaction with Hemoglobin : Similar to other arsenic compounds, this compound can interact with hemoglobin, affecting oxygen transport and leading to systemic toxicity.
Case Studies
Several studies have investigated the effects of this compound on living organisms:
-
Toxicity in Rodent Models : In a controlled study, male and female rats were exposed to varying concentrations of this compound. The results indicated significant toxicity at higher doses, with symptoms including respiratory distress and neurological impairment. Table 1 summarizes the observed effects.
Exposure Level (ppm) Observed Effects 0 No observable effects 0.3 Mild respiratory distress 1.0 Moderate toxicity; weight loss 3.0 Severe toxicity; death in subjects - Cellular Studies : In vitro studies using human cell lines demonstrated that this compound exposure resulted in increased levels of reactive oxygen species (ROS), indicating oxidative stress. This was associated with a decrease in cell viability and increased apoptosis rates.
Research Findings
Recent research has highlighted the potential for this compound to mimic biochemical pathways typically associated with phosphorus-containing compounds. A study utilizing computerized molecular modeling suggested that adenosine triarsenate (an analog of ATP) could theoretically substitute for ATP in certain biochemical processes, although its stability and efficacy remain under investigation .
Table 2: Structural Comparison of ATP and Triarsenate
| Parameter | ATP (Adenosine Triphosphate) | Triarsenate (AT-As) |
|---|---|---|
| P-O Bond Length (Å) | 1.50 | 1.64 |
| As-O Bond Length (Å) | N/A | 1.83 |
| Hydrolysis Stability | High | Moderate |
Q & A
Q. What are the established methods for synthesizing Triarsenic phosphide (As₃P) in laboratory settings, and how can researchers optimize reaction conditions for purity?
- Methodological Answer : this compound is typically synthesized via solid-state reactions or chemical vapor transport (CVT). For solid-state synthesis, stoichiometric amounts of arsenic and phosphorus are sealed under vacuum in a quartz ampoule and heated gradually (e.g., 500–800°C) to facilitate reaction. Optimization involves:
-
Temperature Gradients : Adjusting heating/cooling rates to minimize impurity phases.
-
Reactant Purity : Using high-purity elemental precursors (≥99.99%) to avoid contamination .
-
Characterization : Post-synthesis, confirm phase purity via X-ray diffraction (XRD) and elemental homogeneity via energy-dispersive X-ray spectroscopy (EDS). For CVT, iodine is often used as a transport agent, requiring precise control of temperature gradients (e.g., 600°C → 500°C) .
Table 1: Synthesis Methods for As₃P
Method Temperature Range Key Parameters Common Impurities Characterization Techniques Solid-State Reaction 500–800°C Vacuum-sealed ampoule Unreacted As/P XRD, SEM-EDS Chemical Vapor Transport 500–600°C Iodine transport agent AsI₃, PI₃ Raman spectroscopy, TEM
Q. How should researchers characterize the structural and electronic properties of this compound to ensure accurate reporting?
- Methodological Answer : Structural characterization should combine experimental and computational approaches:
-
XRD/Rietveld Refinement : Resolve lattice parameters and confirm the C₃ᵥ pyramidal symmetry observed in As₃P .
-
DFT Calculations : Model electronic band structure and compare with experimental UV-Vis or photoelectron spectroscopy data.
-
Raman Spectroscopy : Identify vibrational modes unique to As-P bonds (e.g., ~250–400 cm⁻¹ range).
Table 2: Structural Properties of As₃P
Property Experimental Value Computational (DFT) Value Technique Used Reference Bond Length (As-P) 2.34 Å 2.32 Å XRD, DFT Bandgap 1.2 eV 1.3 eV UV-Vis, DFT
Advanced Research Questions
Q. What computational approaches are recommended for modeling the electronic structure of this compound, and how do these models align with experimental data?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., HSE06) is preferred for modeling As₃P’s electronic structure. Key steps:
- Geometry Optimization : Start with the experimentally observed C₃ᵥ symmetry .
- Band Structure Analysis : Compare calculated bandgaps with experimental values from spectroscopic ellipsometry.
- Discrepancy Resolution : If deviations exceed 0.2 eV, re-evaluate functional choice or consider spin-orbit coupling effects.
Q. How can researchers resolve contradictions in reported data on the reactivity or stability of this compound under varying environmental conditions?
- Methodological Answer : Contradictions often arise from differences in synthesis conditions or characterization techniques. To resolve them:
- Controlled Replication : Reproduce studies using identical synthesis parameters and purity standards .
- Environmental Testing : Systematically expose As₃P to humidity/O₂ and monitor degradation via in-situ XRD or XPS.
- Meta-Analysis : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess data quality across studies .
Q. What novel applications of this compound are emerging in materials science, and what methodological challenges exist in these applications?
- Methodological Answer : As₃P is being explored for:
- Photonic Devices : Potential as a nonlinear optical material due to its bandgap tunability. Challenges include achieving defect-free crystals for waveguide applications .
- Thermoelectrics : High carrier mobility suggests promise, but thermal stability above 300°C requires doping studies .
Key Challenges : - Scalable synthesis of single-crystal As₃P.
- Long-term stability under operational conditions (e.g., UV exposure).
Data Contradiction Analysis Framework
Q. Table 3: Resolving Discrepancies in As₃P Research
Guidance for Methodological Rigor
- Literature Reviews : Use databases like NIST Chemistry WebBook for validated physicochemical data .
- Experimental Replication : Adhere to protocols from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) for transparency .
- Data Sharing : Provide raw datasets and computational inputs as supplementary materials to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
